molecular formula C23H26O5 B016102 4,4'-Bis(trimethylacetoxy)benzophenone CAS No. 112004-83-8

4,4'-Bis(trimethylacetoxy)benzophenone

Cat. No. B016102
Key on ui cas rn: 112004-83-8
M. Wt: 382.4 g/mol
InChI Key: KTYGBVWDYRYTSS-UHFFFAOYSA-N
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Patent
US04683241

Procedure details

A solution of 10 g of 4,4'dihydroxybenzophenone in pyridine (40 ml) was treated with trimethylacetyl chloride and refluxed for 5 hours. The resultant solution was concentrated under reduced pressure and ETOAc added. The organic layer was washed with H2O, 5% aq. K2CO3, 1% aq. NaOH and dried over MgSO4 and concentrated to give approximately 13 g of a beige solid which was further chromatographed using 7/93 ethyl acetate-toluene to yield 2.83 g (20%) of the monoester (a) and 3.42 g (19%) (b) of the title compound; M.P.=166°-167° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[CH3:17][C:18]([CH3:23])([CH3:22])[C:19](Cl)=[O:20]>N1C=CC=CC=1>[C:19]([O:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([O:14][C:19](=[O:20])[C:18]([CH3:23])([CH3:22])[CH3:17])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1)(=[O:20])[C:18]([CH3:23])([CH3:22])[CH3:17]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C(C(=O)C2=CC=C(C=C2)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated under reduced pressure and ETOAc
ADDITION
Type
ADDITION
Details
added
WASH
Type
WASH
Details
The organic layer was washed with H2O, 5% aq. K2CO3, 1% aq. NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OC1=CC=C(C(=O)C2=CC=C(C=C2)OC(C(C)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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